molecular formula C12H15N3O2S B2871322 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-methoxypropanamide CAS No. 1334372-20-1

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-methoxypropanamide

Cat. No.: B2871322
CAS No.: 1334372-20-1
M. Wt: 265.33
InChI Key: XMGOADKNTBHYHK-UHFFFAOYSA-N
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Description

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-methoxypropanamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles This compound is characterized by its unique structure, which includes a cyclopropyl group, an imidazo[2,1-b]thiazole ring, and a methoxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-methoxypropanamide typically involves multiple steps, starting with the preparation of the imidazo[2,1-b]thiazole core. One common method involves the cyclization of appropriate thioamide and α-halo ketone precursors under basic conditions. The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or a similar reagent. The final step involves the amidation of the resulting intermediate with methoxypropanamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-methoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the imidazo[2,1-b]thiazole ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-methoxypropanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-methoxypropanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypropanamide moiety, in particular, enhances its solubility and bioavailability, making it a more effective candidate for medicinal applications compared to its analogs.

Properties

IUPAC Name

3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)-N-methoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-17-14-11(16)5-4-9-7-18-12-13-10(6-15(9)12)8-2-3-8/h6-8H,2-5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGOADKNTBHYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)CCC1=CSC2=NC(=CN12)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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